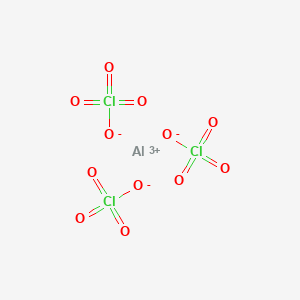
2-(Pyridin-4-YL)acetonitril
Übersicht
Beschreibung
2-(Pyridin-4-YL)acetonitrile is a useful research compound. Its molecular formula is C7H6N2 and its molecular weight is 118.14 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Pyridin-4-YL)acetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Pyridin-4-YL)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyridin-4-YL)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
2-(Pyridin-4-YL)acetonitril wird in der organischen Synthese als Zwischenprodukt, Reagenz und Ligand verwendet . Es wird häufig bei der Synthese verschiedener organischer Verbindungen verwendet und trägt zur Entwicklung neuer Methoden für die Synthese einer Vielzahl wichtiger Verbindungen bei .
Metallorganische Chemie
Diese Verbindung spielt eine bedeutende Rolle in der metallorganischen Chemie . Es kann als Ligand wirken und Komplexe mit verschiedenen Metallen bilden. Diese Komplexe können in einer Vielzahl von Anwendungen eingesetzt werden, darunter Katalyse und Materialwissenschaften.
Synthese von Übergangsmetallkomplexen
This compound wird auch bei der Synthese von Übergangsmetallkomplexen verwendet . Diese Komplexe haben eine breite Palette von Anwendungen, darunter Katalyse, Materialwissenschaften und biologische Anwendungen.
Katalytische Reaktionen
Die Verbindung wird in verschiedenen katalytischen Reaktionen verwendet . Als Ligand kann es die Reaktivität des Metallzentrums verbessern und neue Arten von Transformationen ermöglichen.
Herstellung von Inhibitoren
Es wird bei der Herstellung von Inhibitoren von Acyl-CoA, Cholesterin-Acyltransferase sowie Inhibitoren der Knochenmorphogenetischen Protein (BMP)-Signalgebung verwendet . Diese Inhibitoren haben potenzielle Anwendungen bei der Behandlung verschiedener Krankheiten.
Elektrochemische Umwandlungen
Im Bereich der elektrochemischen Umwandlungen mit Acetonitril hat es sich aufgrund seiner guten Leitfähigkeit und umweltfreundlichen Eigenschaften zu einem leistungsstarken und überzeugenden Werkzeug entwickelt, um stickstoffhaltige Verbindungen oder nitrilhaltige Verbindungen bereitzustellen .
Konventionelle Synthesemethoden
This compound ist in konventionellen Synthesemethoden beteiligt . Es wird als Baustein in diesen Methoden verwendet und trägt zur Synthese einer Vielzahl von Verbindungen bei.
Elektrochemische Synthese
Schließlich wird diese Verbindung in der elektrochemischen Synthese verwendet . Es kann als Baustein in diesen Methoden verwendet werden und trägt zur Synthese einer Vielzahl von Verbindungen bei.
Wirkmechanismus
Target of Action
2-(Pyridin-4-YL)acetonitrile is an organic compound that is often used in organic synthesis . It is commonly used in the field of organometallic chemistry, transition metal complex synthesis, and catalytic reactions . .
Mode of Action
It is known that it can act as an intermediate, a reagent, or a ligand in various organic syntheses .
Pharmacokinetics
It is slightly soluble in water , which may affect its bioavailability.
Action Environment
The action of 2-(Pyridin-4-YL)acetonitrile can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . It is also important to avoid dust formation and inhalation of its vapors . Contact with skin and eyes should be avoided, and appropriate personal protective equipment should be worn when handling this compound .
Biochemische Analyse
Biochemical Properties
It is often used in organic synthesis, serving as an intermediate, reaction reagent, and ligand . It is commonly used in organometallic chemistry, the synthesis of transition metal complexes, and catalytic reactions .
Molecular Mechanism
It is known to be involved in the synthesis of transition metal complexes
Temporal Effects in Laboratory Settings
It is known that the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Eigenschaften
IUPAC Name |
2-pyridin-4-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVSAKPRNWZCPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399437 | |
| Record name | 2-(PYRIDIN-4-YL)ACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13121-99-8 | |
| Record name | 2-(PYRIDIN-4-YL)ACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-4-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzene, 1-methoxy-3-[(1E)-2-phenylethenyl]-](/img/structure/B76086.png)




![4-[(Isobutylamino)sulfonyl]benzoic acid](/img/structure/B76097.png)



![Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-](/img/structure/B76108.png)
